molecular formula C21H24BrFN2O B2955353 1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1101751-20-5

1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2955353
CAS No.: 1101751-20-5
M. Wt: 419.338
InChI Key: OVPRETIDPCQAJS-UHFFFAOYSA-M
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Description

This compound is a quaternary ammonium salt featuring a hexahydroimidazo[1,2-a]pyridine core substituted with a 2,3-dimethylphenyl group at position 1, a 4-fluorophenyl group at position 3, and a hydroxyl group at position 2. The bromide counterion enhances its solubility in polar solvents. The 4-fluorophenyl moiety likely contributes to metabolic stability, while the dimethylphenyl group may influence steric interactions. Structural analogs of this compound are often explored for central nervous system (CNS) or antimicrobial applications due to the imidazo[1,2-a]pyridine scaffold’s pharmacological relevance .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN2O.BrH/c1-15-6-5-7-19(16(15)2)23-14-21(25,17-9-11-18(22)12-10-17)24-13-4-3-8-20(23)24;/h5-7,9-12,25H,3-4,8,13-14H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPRETIDPCQAJS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)F)O)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide (CAS Number: 1101751-20-5) is a complex heterocyclic compound with potential pharmacological applications. Its molecular formula is C21H24BrFN2O, and it has a molecular weight of 419.3 g/mol. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical structure of the compound is characterized by a hexahydroimidazo[1,2-a]pyridine core substituted with dimethyl and fluorophenyl groups. This unique arrangement contributes to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has suggested several potential therapeutic effects:

1. Antimicrobial Activity

Studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. The presence of electron-withdrawing groups such as fluorine enhances the activity against various microbial strains. The compound's structure may facilitate interactions with microbial cell membranes or enzymes critical for their survival.

2. Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have been investigated for their anticancer potential. Research indicates that modifications in the structure can lead to enhanced cytotoxicity against cancer cell lines. For instance, similar compounds have shown inhibition of key signaling pathways involved in cancer proliferation and survival.

3. CNS Activity

Given its structural characteristics, there is potential for central nervous system (CNS) activity. Compounds with similar frameworks have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies:

Substituent Effect on Activity
Dimethyl groupIncreases lipophilicity and membrane penetration
Fluorophenyl groupEnhances binding affinity to target sites
Hydroxyl groupPotentially increases solubility and bioavailability

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Case Study 1 : A derivative with a similar imidazo[1,2-a]pyridine structure demonstrated significant cytotoxicity against breast cancer cell lines (IC50 < 10 µM). This suggests that structural modifications can lead to enhanced anticancer effects.
  • Case Study 2 : Research on related compounds indicated promising antimicrobial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

  • Antimicrobial Testing : In vitro assays showed that the compound exhibited a minimum inhibitory concentration (MIC) against various pathogens comparable to established antibiotics.
  • Cytotoxicity Assays : MTT assays indicated that the compound has low cytotoxicity in non-cancerous cell lines while maintaining high efficacy against cancerous cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Imidazolium Bromide Cores

Compound A : 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium Bromide ()

  • Substituents : 4-Bromo-2,3,5,6-tetrafluorophenyl (position 1), 3-phenylbenzyl (position 3), methyl (position 4).
  • Key Differences: The tetrafluorophenyl group increases lipophilicity compared to the target compound’s 4-fluorophenyl. Hydrogen-bonding studies highlight strong interactions at the imidazolium C2–H site, a feature absent in the target compound due to its hydroxy group .

Compound B : 3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium Bromide ()

  • Substituents : 4-Methoxyphenyl (position 1), 4-fluorophenyl (position 3), hydroxy (position 3).
  • Key Differences : The azepin ring (7-membered) increases conformational flexibility versus the target’s 6-membered pyridine core. The 4-methoxyphenyl group is electron-donating, contrasting with the target’s electron-neutral dimethylphenyl group. This may alter electronic distribution and binding affinity .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Compound C: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

  • Substituents : Nitrophenyl (electron-withdrawing), phenethyl, ester groups.
  • Key Differences : The nitro group enhances reactivity but may reduce metabolic stability. Esters increase lipophilicity, while the absence of a quaternary ammonium group limits solubility in aqueous media. Melting point: 243–245°C, higher than typical imidazolium salts due to crystalline ester packing .

Compound D: Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

  • Substituents: Bromophenyl, benzyl, cyano.
  • Key Differences : Bromine’s steric and electronic effects may enhance halogen bonding. Synthesis yield (61%) and purity are lower than typical imidazolium bromides, suggesting synthetic challenges with bulky substituents .

Imidazo[1,2-a]pyridin-2(3H)-one and Pyrimidine Analogues

Compound E : (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one ()

  • Substituents : 2-Fluorophenyl, hydroxy-methylene.
  • Key Differences: The ketone group at position 2 acts as a hydrogen-bond acceptor, differing from the target’s hydroxy donor. The ortho-fluorine may induce torsional strain, reducing planarity and binding efficiency .

Compound F : 2-(4-Fluorophenyl)-3-(6-methoxy-1H-benzo[d]imidazol-2-yl)imidazo[1,2-a]pyrimidine ()

  • Substituents : 4-Fluorophenyl, methoxybenzimidazole.
  • Methoxy groups may improve solubility but reduce blood-brain barrier penetration .

Comparative Data Tables

Table 1: Substituent and Core Comparison

Compound Core Structure Position 1 Substituent Position 3 Substituent Key Functional Groups
Target Compound Hexahydroimidazo[1,2-a]pyridine 2,3-Dimethylphenyl 4-Fluorophenyl, hydroxy Hydroxy, Br⁻ counterion
Compound A () Imidazolium 4-Bromo-2,3,5,6-tetrafluorophenyl 3-Phenylbenzyl Tetrafluoro, Br⁻ counterion
Compound B () Hexahydroimidazo[1,2-a]azepine 4-Methoxyphenyl 4-Fluorophenyl, hydroxy Methoxy, Br⁻ counterion
Compound E () Imidazo[1,2-a]pyridin-2-one None 2-Fluorophenyl, hydroxy-methylene Ketone, hydroxy

Research Findings and Implications

  • Hydrogen Bonding: The target compound’s hydroxy group enables dual hydrogen bonding, unlike Compound A’s C2–H donor . This may enhance target selectivity in biological systems.
  • Ring Size Effects : Compound B’s 7-membered azepin core likely increases flexibility but reduces binding affinity compared to the target’s rigid pyridine ring .
  • Electron Effects : Electron-withdrawing groups (e.g., nitro in Compound C) improve reactivity but may compromise metabolic stability, whereas the target’s dimethylphenyl group balances steric and electronic effects .
  • Synthetic Challenges : Bulky substituents (e.g., benzyl in Compound D) correlate with lower yields, suggesting that the target compound’s synthesis may require optimized steric conditions .

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